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Compound of Interest

Compound Name: 7-Chloro-1H-pyrrolo[3,2-C]pyridine

Cat. No.: B597095 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data of functionalized

pyridine and pyrrolopyridine derivatives. While crystallographic data for 7-Chloro-1H-
pyrrolo[3,2-c]pyridine was not publicly available at the time of this publication, this guide

presents data for structurally related compounds to offer insights into the solid-state properties

of this important class of heterocycles. The pyrrolopyridine scaffold is a key component in many

biologically active molecules, particularly as kinase inhibitors, making a thorough

understanding of their three-dimensional structure crucial for rational drug design.

Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for two

chloropyridinecarbonitrile isomers and a pyrrolo[1,2-b]pyridazine derivative. These compounds,

while not direct derivatives of 7-Chloro-1H-pyrrolo[3,2-c]pyridine, provide valuable

comparative data on the influence of substituent placement on the crystal packing and

molecular geometry of related heterocyclic systems.
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Parameter
4-Chloropyridine-2-
carbonitrile[1]

6-Chloropyridine-2-
carbonitrile[1]

2-(4-chloro-
phenyl)-7-
methylpyrrolo[1,2-
b]pyridazine

Empirical Formula C₆H₃ClN₂ C₆H₃ClN₂ C₁₄H₁₁ClN₂

Formula Weight 138.56 138.56 242.71

Temperature (K) 100(2) 100(2) 113(2)

Wavelength (Å) 0.71073 (Mo Kα) 0.71073 (Mo Kα) 0.71073 (Mo Kα)

Crystal System Monoclinic Monoclinic Monoclinic

Space Group P2₁/n P2₁/c P2₁/c

Unit Cell Dimensions

a (Å) 3.8586(3) 10.3952(6) 3.8568(1)

b (Å) 16.2797(11) 3.8242(2) 11.0690(3)

c (Å) 9.0435(6) 15.1106(8) 26.4243(7)

α (°) 90 90 90

β (°) 98.783(6) 96.938(4) 92.777(1)

γ (°) 90 90 90

Volume (Å³) 561.53(7) 595.42(6) 1128.04(5)

Z 4 4 4

Calculated Density

(Mg/m³)
1.638 1.545 1.429

R-factor (R1) 0.0426 0.0347 Not Reported

Final R indices

[I>2σ(I)]

R1 = 0.0426, wR2 =

0.1093

R1 = 0.0347, wR2 =

0.0913
Not Reported
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Experimental Protocol: Single-Crystal X-ray
Diffraction
The determination of the three-dimensional structure of a small molecule by single-crystal X-ray

diffraction is a powerful analytical technique.[2][3][4] The following is a generalized, detailed

protocol for this experimental process.

1. Crystal Growth and Selection:

Crystallization: High-quality single crystals are grown from a supersaturated solution of the

purified compound. Common techniques include slow evaporation of the solvent, vapor

diffusion, and slow cooling. The choice of solvent or solvent system is critical and often

determined empirically.

Crystal Selection: A suitable crystal, typically 0.1-0.3 mm in each dimension, is selected

under a microscope. The ideal crystal should be well-formed, transparent, and free of cracks

or other defects.[5]

2. Crystal Mounting and Data Collection:

Mounting: The selected crystal is mounted on a goniometer head, often using a

cryoprotectant oil to prevent ice formation during cooling.

Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100

K) in the X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal.[5] As

the crystal is rotated, a series of diffraction patterns are collected by a detector.

3. Data Processing and Structure Solution:

Data Integration and Scaling: The collected diffraction images are processed to determine

the intensities and positions of the diffraction spots. These intensities are then scaled and

corrected for various experimental factors.

Space Group Determination: The symmetry of the diffraction pattern is analyzed to

determine the crystal system and space group.
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Structure Solution: The initial atomic positions are determined using direct methods or

Patterson methods.

Structure Refinement: The atomic coordinates and thermal parameters are refined against

the experimental data using least-squares methods to obtain the best fit between the

calculated and observed diffraction patterns.

4. Structure Validation and Analysis:

Validation: The final crystal structure is validated using various crystallographic checks to

ensure its quality and chemical sense.

Analysis: The refined structure provides precise information on bond lengths, bond angles,

torsion angles, and intermolecular interactions. This data is often deposited in

crystallographic databases such as the Cambridge Structural Database (CSD).

Visualizations
To further illustrate the concepts discussed, the following diagrams, generated using Graphviz

(DOT language), depict the experimental workflow of X-ray crystallography and a

representative signaling pathway where pyrrolopyridine derivatives often play a role.
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Caption: Experimental Workflow for Single-Crystal X-ray Crystallography.
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Caption: Representative Kinase Inhibitor Signaling Pathway (e.g., MAPK/ERK pathway).[6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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